molecular formula C9H6ClNO2 B1360824 4-Chloro-1H-indole-6-carboxylic acid CAS No. 885520-25-2

4-Chloro-1H-indole-6-carboxylic acid

Cat. No. B1360824
M. Wt: 195.6 g/mol
InChI Key: CGMAXGRAWALUNT-UHFFFAOYSA-N
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Description

4-Chloro-1H-indole-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H6ClNO2 .


Synthesis Analysis

Indole derivatives have been synthesized using various methods. One such method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-indole-6-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .


Chemical Reactions Analysis

Indole derivatives, both natural and synthetic, show various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Physical And Chemical Properties Analysis

4-Chloro-1H-indole-6-carboxylic acid has a molecular weight of 195.6 . It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Synthetic Intermediates

4-Chloro-1H-indole-6-carboxylic acid and its derivatives have been explored as valuable synthetic intermediates. For example, 4- or 6-chloromethyl-1H-indole-2-carboxylates were prepared by eliminating SO2 from 2-ethoxycarbonyl-1H-indole-4- or 6-methanesulfonic acids, accessible through Fischer-type indolization. These intermediates offer new avenues in synthetic chemistry (Pete & Parlagh, 2003), (Pete, Varga, & Kovács, 2004).

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of bioactive compounds. For example, 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid, an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), was synthesized through a novel route (Li Song, 2006).

Molecular Docking Studies

Molecular docking studies of compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, synthesized using 1H-indole-2-carboxylic acids, have been conducted. These studies predict binding interactions with target proteins like EGFR, indicating potential pharmaceutical applications (Reddy et al., 2022).

Electrochemical Properties

The effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties were investigated for polyindole derivatives like poly(indole-6-carboxylic acid). These studies reveal the impact of substituent position on the electrochemical properties of these polymers, suggesting applications in supercapacitors (Ma et al., 2015).

Crystal Structure Analysis

Studies on the crystal structure of compounds like 3-carboxymethyl-1H-indole-4-carboxylic acid provide insights into the molecular geometry and intermolecular interactions of these compounds, which is crucial for understanding their chemical properties and potential applications (Mao, 2011).

Antimicrobial Activity

Research into indole-2-carboxylic acid derivatives has revealed their potential in therapeutic applications due to significant antibacterial and antifungal activities. This includes synthesized compounds like 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, compared against standard drugs for their antimicrobial efficacy (Raju et al., 2015).

Optical Imaging for Cancer Detection

A water-soluble near-infrared dye developed from derivatives of this compound, like 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid, shows promise in cancer detection via optical imaging. Its high quantum yield and stability for bioconjugation make it suitable for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to use personal protective equipment when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have attracted increasing attention in recent years for their potential in the treatment of various diseases .

properties

IUPAC Name

4-chloro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMAXGRAWALUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646332
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indole-6-carboxylic acid

CAS RN

885520-25-2
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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